(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
Brand Name:
Vulcanchem
CAS No.:
175590-76-8
VCID:
VC21300945
InChI:
InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m1/s1
SMILES:
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O
Molecular Formula:
C15H25NO2
Molecular Weight:
251.36 g/mol
(2R,3R)-1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
CAS No.: 175590-76-8
Cat. No.: VC21300945
Molecular Formula: C15H25NO2
Molecular Weight: 251.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175590-76-8 |
|---|---|
| Molecular Formula | C15H25NO2 |
| Molecular Weight | 251.36 g/mol |
| IUPAC Name | (2R,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol |
| Standard InChI | InChI=1S/C15H25NO2/c1-6-15(17,12(2)11-16(3)4)13-8-7-9-14(10-13)18-5/h7-10,12,17H,6,11H2,1-5H3/t12-,15-/m1/s1 |
| Standard InChI Key | PZNRRUTVGXCKFC-IUODEOHRSA-N |
| Isomeric SMILES | CC[C@](C1=CC(=CC=C1)OC)([C@H](C)CN(C)C)O |
| SMILES | CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |
| Canonical SMILES | CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator